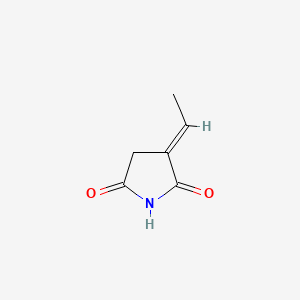
(3E)-3-ethylidenepyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-ethylidenepyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a five-membered lactam ring with an ethylidene substituent at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-ethylidenepyrrolidine-2,5-dione typically involves the condensation of ethyl acetoacetate with succinimide in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
(3E)-3-ethylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the ethylidene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Ethyl-substituted pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
(3E)-3-ethylidenepyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3E)-3-ethylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3E)-3-ethylidenepyrrolidine-2,5-dione: shares structural similarities with other pyrrolidine derivatives such as:
Uniqueness
The presence of the ethylidene group at the 3-position of this compound imparts unique chemical reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
14156-12-8 |
|---|---|
分子式 |
C9H10ClNO2 |
分子量 |
0 |
同義語 |
3-Ethylidene-2,5-pyrrolidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















